molecular formula C9H13ClN2O3 B1462343 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride CAS No. 2034153-23-4

2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B1462343
CAS No.: 2034153-23-4
M. Wt: 232.66 g/mol
InChI Key: LOAOMOUAGLUXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is a synthetic organic compound that features a pyridine ring, an amino group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 2-aminoethanol.

    Reaction Conditions: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Coupling Reaction: The activated carboxylic acid reacts with 2-aminoethanol to form the desired product.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Acyl chlorides, anhydrides, or isocyanates.

Major Products

    Oxidation: Formation of 2-((2-Oxoethyl)amino)-2-(pyridin-3-yl)acetic acid.

    Reduction: Formation of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)ethanol.

    Substitution: Formation of various amides or ureas depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarboxylic acid: Similar structure but lacks the hydroxyethyl group.

    3-Pyridinecarboxylic acid: Lacks both the amino and hydroxyethyl groups.

    2-(2-Hydroxyethylamino)acetic acid: Lacks the pyridine ring.

Uniqueness

2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is unique due to the presence of both a pyridine ring and a hydroxyethylamino group, which can confer specific reactivity and binding properties not found in simpler analogs.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-5-4-11-8(9(13)14)7-2-1-3-10-6-7;/h1-3,6,8,11-12H,4-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOMOUAGLUXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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